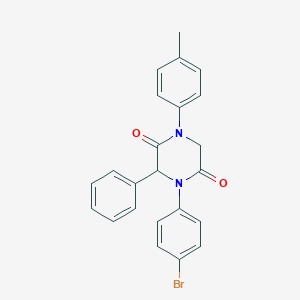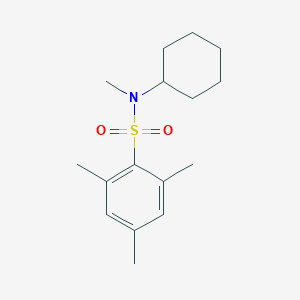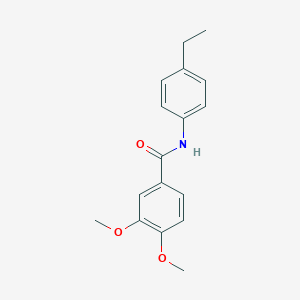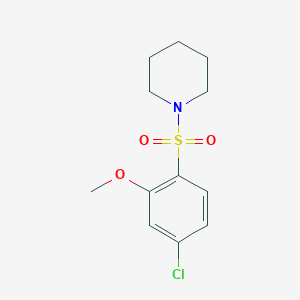
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BPP or BPP-10 and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-10 has been extensively studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mechanism of Action
BPP-10 induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the surface of cancer cells, which leads to the activation of caspase-8. The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. Both pathways converge on the activation of caspase-3, which leads to the cleavage of various cellular proteins and ultimately to apoptosis.
Biochemical and Physiological Effects:
BPP-10 has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of double-stranded DNA breaks, which ultimately leads to apoptosis. BPP-10 has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
BPP-10 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, there are some limitations to its use in lab experiments. BPP-10 is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, BPP-10 is not very soluble in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on BPP-10. One direction is to further investigate its anticancer properties and potential use as a therapeutic agent. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods for BPP-10.
Synthesis Methods
BPP-10 can be synthesized using a multistep procedure starting from commercially available 4-bromoaniline, 4-methylacetophenone, and benzaldehyde. The first step involves the reaction of 4-bromoaniline with 4-methylacetophenone in the presence of potassium carbonate and acetic acid to obtain 4-(4-bromophenyl)-1-(4-methylphenyl)butan-1-one. The second step involves the reaction of 4-(4-bromophenyl)-1-(4-methylphenyl)butan-1-one with benzaldehyde in the presence of piperazine and acetic acid to obtain BPP-10.
Scientific Research Applications
BPP-10 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPP-10 induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways. It also inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. BPP-10 has also shown potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
properties
Product Name |
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione |
|---|---|
Molecular Formula |
C23H19BrN2O2 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H19BrN2O2/c1-16-7-11-19(12-8-16)25-15-21(27)26(20-13-9-18(24)10-14-20)22(23(25)28)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3 |
InChI Key |
UKZFMECRYGNZIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)

